3-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4S/c1-23-14-6-4-11(9-13(14)19)18(22)20-10-12-5-7-16(25-12)17(21)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNWSIJWIYALPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H14FNO4S
- Molecular Weight : 341.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the fluorine atom enhances binding affinity and metabolic stability, which may contribute to its efficacy in modulating enzyme activity or receptor interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Its structural components suggest possible efficacy against various microbial pathogens.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Case Studies:
-
Antitumor Efficacy :
- A study demonstrated that the compound significantly inhibited the growth of breast cancer cell lines in vitro, with IC50 values indicating potent activity .
- In vivo studies using mouse models showed a reduction in tumor size when treated with the compound compared to controls.
- Mechanistic Insights :
- Inflammation Studies :
Data Summary
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Spectral Data Comparison
Table 2: Substituent Effects on Bioactivity
Q & A
Q. What are the recommended synthetic routes for 3-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxybenzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Nucleophilic substitution or coupling reactions to attach the furan-2-carbonyl group to the thiophene ring.
- Step 2 : Methylation or functionalization of the benzamide moiety using reagents like DCC (dicyclohexylcarbodiimide) for amide bond formation.
- Step 3 : Fluorination and methoxy group introduction via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Key catalysts include palladium complexes for coupling reactions, and reaction conditions require strict temperature control (e.g., 0–5°C for sensitive intermediates) .
Q. How can researchers characterize the molecular structure of this compound?
Structural elucidation involves:
- NMR Spectroscopy : and NMR to identify proton environments and carbon frameworks, particularly the thiophene-furan linkage and benzamide groups.
- X-ray Crystallography : Use SHELX software for structure refinement, especially to resolve stereochemistry and confirm the spatial arrangement of the furan-thiophene hybrid system .
- Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
Q. What preliminary assays are suitable for assessing biological activity?
Initial screening includes:
- Receptor Binding Assays : Radioligand displacement studies to evaluate affinity for targets like GPCRs or kinases.
- Enzyme Inhibition Assays : Measure IC values against enzymes such as cytochrome P450 or proteases.
- Cellular Viability Tests : Use MTT assays in cancer cell lines to probe cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for scale-up studies?
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) to improve solubility of intermediates.
- Catalyst Selection : Test palladium vs. nickel complexes for coupling efficiency; nickel may reduce costs but requires inert conditions.
- Purification Strategies : Use flash chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .
Q. How should contradictory biological activity data be resolved?
- Dose-Response Curves : Replicate assays across multiple concentrations to rule out false positives/negatives.
- Orthogonal Assays : Validate results using both biochemical (e.g., fluorescence-based) and cellular (e.g., luciferase reporter) systems.
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
Q. What computational methods aid in crystallographic data analysis?
Q. How can structure-activity relationship (SAR) studies enhance bioactivity?
- Substituent Modification : Replace the methoxy group with ethoxy or halogenated variants to probe electronic effects on receptor binding.
- Scaffold Hybridization : Fuse the benzamide core with triazole or thiadiazole rings to improve metabolic stability (see analogous compounds in ).
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions between the furan-thiophene moiety and target proteins .
Data Contradiction Analysis
Example : Conflicting enzymatic inhibition data may arise from:
- Solvent Artifacts : DMSO concentrations >1% can denature proteins.
- Redox Interference : Thiophene derivatives may act as redox cyclers in assays using tetrazolium dyes.
Resolution : Use alternative solvents (e.g., PEG-400) and validate with orthogonal methods like SPR (surface plasmon resonance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
